4-Methyl-1-pentene

Catalog No.
S597637
CAS No.
691-37-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-pentene

CAS Number

691-37-2

Product Name

4-Methyl-1-pentene

IUPAC Name

4-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3

InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N

SMILES

CC(C)CC=C

solubility

5.70e-04 M

Synonyms

poly(4-methyl-1-pentene)

Canonical SMILES

CC(C)CC=C

The exact mass of the compound 4-Methyl-1-pentene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.70e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-1-pentene (CAS: 691-37-2) is a branched alpha-olefin primarily utilized as a high-performance monomer for poly(4-methyl-1-pentene) (PMP) and as a specialized comonomer in linear low-density polyethylene (LLDPE) production. As a colorless liquid with a density of 0.665 g/mL and a boiling point of 53–54 °C, it is highly reactive in coordination polymerization using Ziegler-Natta or metallocene catalysts[1]. In procurement and material selection contexts, its value is defined by the bulky isobutyl side chain it introduces into polymer backbones, which alters crystallization thermodynamics, thermal resistance, and optical clarity compared to standard linear alpha-olefins [2].

Substituting 4-methyl-1-pentene with standard linear alpha-olefins like 1-hexene or 1-octene fundamentally compromises the target material's thermomechanical and optical profile. In LLDPE synthesis, linear comonomers produce standard short-chain branches that disrupt crystallinity predictably, whereas the bulky isobutyl group of 4-methyl-1-pentene induces a significantly greater depression in melting point and crystallinity at equivalent molar fractions, yielding higher puncture and tensile resistance [1]. Furthermore, in homopolymer applications, standard polyolefins like polypropylene cannot replicate the 7/2 helical conformation of PMP, which results in a crystalline phase less dense than its amorphous phase—a structural trait that generic substitutes cannot achieve, thereby failing to meet the ultra-low density and high-temperature requirements of advanced medical and electronic components [2].

Homopolymer Density and Lightweighting Potential

The polymerization of 4-methyl-1-pentene yields a semi-crystalline thermoplastic with an exceptionally low density due to its bulky isobutyl side chains. PMP exhibits a stable Form I crystal density of 0.830 g/cm³, which is anomalously lower than its amorphous density of 0.838 g/cm³ [1]. When compared to standard isotactic polypropylene (~0.90 g/cm³), PMP offers an 8% reduction in weight while maintaining structural integrity [2].

Evidence DimensionPolymer Density
Target Compound Data0.830 g/cm³ (PMP crystal density)
Comparator Or Baseline~0.90 g/cm³ (Polypropylene)
Quantified Difference8% lower density for 4-methyl-1-pentene derived polymer
ConditionsSolid-state semi-crystalline polymer at room temperature

Essential for aerospace and automotive procurement where maximizing specific stiffness-to-weight ratios is a primary design constraint.

Thermal Resistance and Steam Sterilizability

4-Methyl-1-pentene homopolymers exhibit superior thermal stability compared to standard transparent polyolefins. The steric hindrance of the isobutyl groups restricts molecular mobility, resulting in a melting point (Tm) of 235–240 °C and a Vicat softening point of 160–178 °C [1]. In contrast, standard transparent polyethylene or polypropylene grades typically melt well below 170 °C. This allows PMP to easily withstand standard steam sterilization protocols at 121 °C without dimensional distortion or loss of its >90% optical transparency [2].

Evidence DimensionMelting Point (Tm)
Target Compound Data235–240 °C
Comparator Or Baseline<170 °C (Standard transparent PE/PP)
Quantified Difference>65 °C higher melting point
ConditionsHigh-isotacticity grades (meso diad fraction > 99%) under prolonged thermal exposure

Justifies selection for reusable medical devices, autoclavable laboratory equipment, and high-heat food packaging.

Comonomer Efficiency in LLDPE Crystallinity Control

When utilized as a comonomer in LLDPE production, 4-methyl-1-pentene provides more efficient disruption of the polyethylene crystalline phase than linear alpha-olefins. Studies indicate that introducing branched comonomers like 4-methyl-1-pentene depresses the melting point and crystallinity of LLDPE to a greater extent than 1-hexene at equivalent molar incorporation rates [1]. This structural disruption translates to films with exceptional puncture resistance and tensile strength, reducing the total volume of comonomer required to achieve target mechanical flexibility[2].

Evidence DimensionCrystallinity disruption efficiency
Target Compound DataHigh melting point depression per mol% of branched C6 (4-methyl-1-pentene)
Comparator Or BaselineLower melting point depression per mol% of linear C6 (1-hexene)
Quantified DifferenceGreater reduction in crystallinity at equal molar loading
ConditionsMetallocene or Ziegler-Natta catalyzed LLDPE copolymerization

Allows polymer manufacturers to optimize comonomer feed ratios and produce tougher, thinner packaging films.

High-Frequency Dielectric and Optical Properties

Poly(4-methyl-1-pentene) demonstrates quantifiable optical and electronic advantages, featuring a wavelength-independent refractive index of 1.460 ± 0.005 across the visible to 100 GHz range[1]. Compared to standard optical polymers like polycarbonate (RI ~1.58), PMP provides superior transparency in the THz range coupled with an extremely low dielectric constant. This makes the 4-methyl-1-pentene monomer a critical precursor for synthesizing insulators and lenses used in high-frequency 5G communications and specialized microwave components[2].

Evidence DimensionRefractive Index and THz transparency
Target Compound DataRI = 1.460 ± 0.005 (Visible to 100 GHz)
Comparator Or BaselineRI ~1.58 (Polycarbonate)
Quantified DifferenceLower refractive index and near-zero THz absorption
ConditionsSolid-state optical transmission testing

Critical for procuring materials intended for 5G radomes, high-frequency capacitors, and THz optical windows where standard plastics induce signal loss.

Autoclavable Medical and Laboratory Consumables

Directly leveraging its 235–240 °C melting point and >90% optical transparency, 4-methyl-1-pentene is the precursor of choice for manufacturing reusable medical syringes, hollow-fiber artificial lung membranes, and laboratory animal cages. It outlasts standard polyolefins in repeated 121 °C steam sterilization cycles without warping or clouding [1].

High-Performance LLDPE Packaging Films

Based on its superior ability to disrupt polyethylene crystallinity compared to 1-hexene, 4-methyl-1-pentene is utilized as a premium comonomer in LLDPE. This application is critical for industrial stretch films, agricultural films, and heavy-duty shipping sacks that demand maximum puncture and tear resistance at minimal film thickness [2].

5G Telecommunications and Microwave Insulators

Due to its exceptionally low dielectric constant and stable refractive index up to 100 GHz, polymers derived from 4-methyl-1-pentene are procured for high-frequency circuit board substrates, coaxial cable insulators, and 5G antenna radomes, where minimizing signal attenuation is paramount [1].

Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999)

XLogP3

2.7

Boiling Point

127.4 to 129.2 °F at 760 mm Hg (USCG, 1999)
53.9 °C

Flash Point

-25 °F (USCG, 1999)

Density

0.665 (USCG, 1999)

Melting Point

-153.6 °C

UNII

X10HRJ2Y7W

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 109 of 114 companies with hazard statement code(s):;
H224 (20.18%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (79.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (20.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (44.04%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (50.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

438.93 mm Hg (USCG, 1999)
271.64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

691-37-2
25068-26-2

Wikipedia

4-methyl-1-pentene

General Manufacturing Information

1-Pentene, 4-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Pentene, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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